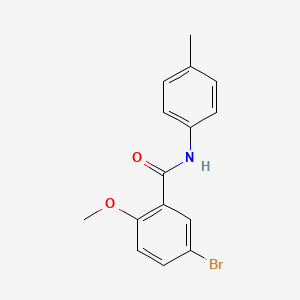
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide, also known as BML-190, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BML-190 is a selective antagonist of the cannabinoid CB2 receptor, which is primarily expressed in immune cells and has been implicated in various inflammatory and immune-related diseases. In
作用機序
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide is a selective antagonist of the cannabinoid CB2 receptor, which is primarily expressed in immune cells. The activation of CB2 receptors has been implicated in various inflammatory and immune-related diseases, and the inhibition of CB2 receptors has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide works by binding to the CB2 receptor and preventing its activation by endogenous cannabinoids, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has been shown to have significant biochemical and physiological effects in animal models of inflammatory and immune-related diseases. Several studies have shown that 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide can effectively reduce inflammation and pain in animal models of arthritis and multiple sclerosis. Moreover, 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. These findings suggest that 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide may have significant therapeutic potential in the treatment of these diseases.
実験室実験の利点と制限
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the CB2 receptor, which allows for more precise targeting of inflammatory and immune-related diseases. Moreover, 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has been shown to have low toxicity and high stability, making it suitable for long-term studies. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo. Moreover, 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for the study of 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide. One direction is to explore its potential therapeutic applications in other inflammatory and immune-related diseases, such as asthma and inflammatory bowel disease. Moreover, further studies are needed to elucidate the exact mechanism of action of 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide and to identify potential biomarkers for its therapeutic efficacy. Finally, the development of more effective synthesis methods and drug delivery systems for 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide could further enhance its therapeutic potential.
合成法
The synthesis of 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide involves several steps, starting from the reaction between 4-methylbenzoic acid and 2-bromoanisole to form 4-methoxy-2-bromo-1-methylbenzene. This intermediate is then reacted with 4-methylphenylmagnesium bromide to form 4-methylphenyl-2-methoxy-5-bromobenzene. Finally, this compound is reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide. The overall yield of this synthesis method is approximately 20%.
科学的研究の応用
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases, including arthritis, multiple sclerosis, and cancer. Several studies have shown that 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide can effectively reduce inflammation and pain in animal models of arthritis and multiple sclerosis. Moreover, 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. These findings suggest that 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide may have significant therapeutic potential in the treatment of these diseases.
特性
IUPAC Name |
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-3-6-12(7-4-10)17-15(18)13-9-11(16)5-8-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVZGHQJQDQDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

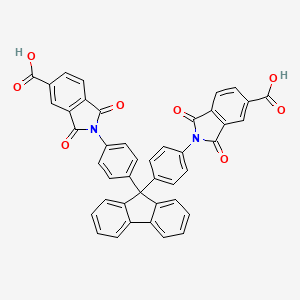
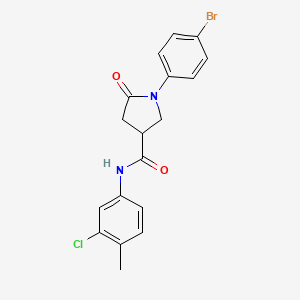
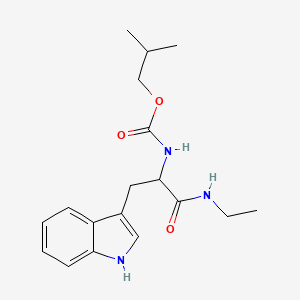
![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5229467.png)
![(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5229468.png)
![ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5229481.png)
![5-imino-2-(4-methylphenyl)-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5229482.png)
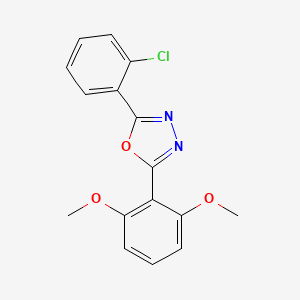
![4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5229503.png)
![3-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229507.png)
![9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)
![ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5229528.png)
![methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)thio]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229536.png)
